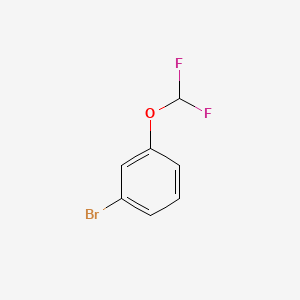

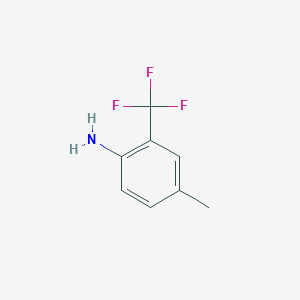

4-Methyl-2-(trifluoromethyl)aniline

概要

説明

4-Methyl-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Liquid Crystal Applications

4-Methyl-2-(trifluoromethyl)aniline derivatives are used in the development of liquid crystals. For instance, 4-trifluoromethyl and 4-trifluoromethoxy derivatives have been found to exhibit stable smectic B and A phases, respectively. These liquid crystalline properties are influenced by the polar nature of these mesogens, stabilizing monolayer smectic states. The smectic A phase of the 4-trifluoromethoxy derivative, in particular, exhibits very high orientational order, highlighting its potential in liquid crystal technology (Miyajima et al., 1995).

Potential in Nonlinear Optics (NLO) Materials

This compound and its variants have been studied for their potential in NLO materials. Vibrational analyses of these compounds, such as 4-chloro-3-(trifluoromethyl)aniline, through experimental and theoretical approaches, have illustrated their potential in this field. The studies include hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions, suggesting their use in developing new NLO materials (Revathi et al., 2017).

Cytotoxicity and Antitumor Applications

A series of α-aminophosphonates containing the trifluoromethyl aniline moiety have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These compounds have shown promising cytotoxic effects against prostate, breast, cervical, and leukemia cell lines. Particularly, some compounds exhibited high potency against breast cancer cell lines, demonstrating the potential of this compound derivatives in antitumor applications (Reddy et al., 2017).

Electrophotography

Derivatives of this compound have been synthesized for use in electrophotography. For instance, N-(Nitrofluorenylidene)anilines synthesized from nitrofluorenones and substituted anilines, including 2-trifluoromethyl derivatives, showed compatibility with polycarbonate and efficacy as electron transport materials in positive charge electrophotography. Their stability and performance in electrophotographic processes are noteworthy (Matsui et al., 1993).

Safety and Hazards

4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

4-Methyl-2-(trifluoromethyl)aniline is a type of organic compound known as aminotoluenes . These compounds contain a benzene ring that carries a single methyl group and one amino group It’s worth noting that amines are generally known for their reactivity with electrophiles due to the lone pair of electrons on the nitrogen atom .

Mode of Action

Amines, including aminotoluenes, are known to be good nucleophiles . This means they can donate a pair of electrons to an electrophile during a chemical reaction, leading to the formation of a new bond .

Biochemical Pathways

It’s known that this compound has been used in the synthesis of 4-(trialkylmethyl)anilines , which suggests it may be involved in reactions that form carbon-carbon bonds.

Result of Action

It’s worth noting that amines, including aminotoluenes, are known to be reactive and can form new bonds with electrophiles . This suggests that the compound could potentially alter the structure of other molecules in a cellular environment.

Action Environment

It’s known that amines can be sensitive to conditions such as ph and temperature , which could potentially influence the compound’s reactivity and stability.

生化学分析

Biochemical Properties

4-Methyl-2-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and toxicity, making it a critical factor in its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within specific organelles can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。